2-Bromo-1-(4-methoxyphenyl)propan-1-one
Overview
Description
2-Bromo-1-(4-methoxyphenyl)propan-1-one: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is a white crystalline solid that is used in various chemical syntheses and research applications. The compound is known for its reactivity due to the presence of both a bromine atom and a methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one typically begins with .
Bromination: The 4-methoxyphenyl ethanol is reacted with to form .
Final Product Formation: The 2-bromo-1-(4-methoxyphenyl)acetic acid is then reacted with a base catalyst in the presence of acetic anhydride or acid chloride to yield the final product, This compound .
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Due to the presence of the bromine atom, 2-Bromo-1-(4-methoxyphenyl)propan-1-one can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-Bromo-1-(4-methoxyphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the reactivity and interaction of brominated compounds with biological molecules.
Medicine:
Pharmaceutical Research: It serves as a precursor in the synthesis of potential pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)propan-1-one involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
- 2-Bromo-1-phenylpropan-1-one
- 2-Bromo-1-(4-methylphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
- 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one
Comparison:
- Uniqueness: The presence of the methoxy group in 2-Bromo-1-(4-methoxyphenyl)propan-1-one distinguishes it from other similar compounds. This methoxy group can influence the compound’s reactivity and the types of reactions it can undergo.
- Reactivity: The methoxy group can also affect the electron density on the phenyl ring, making it more or less reactive compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDPGOJVGDTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305736, DTXSID001344417 | |
Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4'-methoxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001344417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21086-33-9 | |
Record name | 21086-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 2-Bromo-1-(4-methoxyphenyl)propan-1-one discovered as a xanthine oxidase inhibitor?
A1: Researchers were investigating the potential of chemically diversifying essential oils to enhance their bioactivity. They treated Foeniculum vulgare Mill essential oil with bromine, leading to the formation of new compounds. Through xanthine oxidase autography coupled with the BIOMSID strategy and bioguided fractionation, this compound was identified as the active compound responsible for the observed increase in xanthine oxidase inhibitory activity. This compound is believed to be formed from the bromination of anethole, a natural component of the essential oil. Interestingly, this compound showed inhibitory potency comparable to allopurinol, a widely used xanthine oxidase inhibitor. []
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